![molecular formula C8H12N2O2 B1488320 3,6-Diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098075-12-6](/img/structure/B1488320.png)
3,6-Diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
“6-Amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a chemical compound with the molecular formula C6H9N3O2 . It is used as a reagent in the synthesis of new pyrimidine and caffeine derivatives that display highly potential antitumor activity .
Synthesis Analysis
This compound can be synthesized from 6-Aminouracil and Iodomethane . Another study mentions the synthesis of a similar compound, “5-acetyl-4,6-dimethyl-1,2,3,4-tetrahydropyrimidine-2-thione”, by the reaction of N-(1-tosylethyl)thiourea with potassium enolate of acetylacetone followed by acid-catalyzed dehydration .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione” include a melting point of 295 °C (dec.) (lit.), a predicted boiling point of 243.1±43.0 °C, and a predicted density of 1.288±0.06 g/cm3 .Scientific Research Applications
I have conducted a search for the scientific research applications of 3,6-Diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione. Here is a synthesized analysis based on the available information:
Biological Applications
This compound has been used as a starting material to synthesize novel pyrimidine analogues with potential biological applications .
Environmental Applications
It has been presented as an effective substance for the rapid absorption of heavy metal ions from aqueous solutions .
Medicinal Chemistry
The compound’s derivatives have been investigated for their potential medicinal properties using X-ray diffraction analysis .
Solvent Applications
Derivatives of this compound have been used as solvents in various chemical synthesis processes .
Antitumor Activity
Some derivatives have shown potential antitumor activity and are used in the synthesis of new pyrimidine and caffeine derivatives .
Catalytic Properties
The compound has been studied for its catalytic properties in various chemical reactions.
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,6-diethyl-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-6-5-7(11)10(4-2)8(12)9-6/h5H,3-4H2,1-2H3,(H,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJWPWQYUQDHNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C(=O)N1)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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